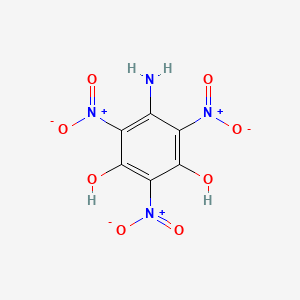

5-Amino-2,4,6-trinitrobenzene-1,3-diol

Beschreibung

Eigenschaften

CAS-Nummer |

128585-26-2 |

|---|---|

Molekularformel |

C6H4N4O8 |

Molekulargewicht |

260.12 g/mol |

IUPAC-Name |

5-amino-2,4,6-trinitrobenzene-1,3-diol |

InChI |

InChI=1S/C6H4N4O8/c7-1-2(8(13)14)5(11)4(10(17)18)6(12)3(1)9(15)16/h11-12H,7H2 |

InChI-Schlüssel |

UIJLTECJVZBJEP-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-])N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4,6-trinitrobenzene-1,3-diol typically involves the nitration of 5-Amino-4,6-dinitro-1,3-dihydroxybenzene. This process is carried out using potassium nitrate (KNO3) and concentrated sulfuric acid (H2SO4) as nitrating agents . The reaction conditions are carefully controlled to ensure the selective nitration of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced monitoring systems ensures the efficient and safe production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-2,4,6-trinitrobenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products: The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in the synthesis of other high-energy materials .

Wissenschaftliche Forschungsanwendungen

5-Amino-2,4,6-trinitro-1,3-dihydroxybenzene, also known as compound 8, is a high-energy, high-density material with promising applications as an energetic material . This compound is synthesized through a three-step process and has been characterized using single-crystal X-ray diffraction .

Synthesis and Properties

5-Amino-2,4,6-trinitro-1,3-dihydroxybenzene is synthesized through the ring-opening reaction of a macrocyclic compound, followed by nitration .

Synthesis steps:

- A macrocyclic compound 4 undergoes a ring-opening reaction under VNS (vicarious nucleophilic substitution of hydrogen) reaction conditions to produce 5-Amino-4,6-dinitro-1,3-dihydroxy-benzene (6) .

- Compound 6 is then nitrated with a mixture of and concentrated sulfuric acid to produce 5-Amino-2,4,6-trinitro-1,3-dihydroxybenzene (8) .

Energetic Material

5-Amino-2,4,6-trinitro-1,3-dihydroxybenzene exhibits several properties that make it a promising energetic material .

Key properties:

- Density: The measured density is , which is higher than that of RDX (Research Department Explosive) .

- Detonation Velocity: The detonation velocity is similar to that of RDX .

- Detonation Pressure: The detonation pressure is much higher than that of RDX .

- Thermal Decomposition Temperature: It has a comparable thermal decomposition temperature to RDX .

- Impact Sensitivity: It has a lower impact sensitivity than RDX .

Wirkmechanismus

The mechanism of action of 5-Amino-2,4,6-trinitrobenzene-1,3-diol involves the interaction of its functional groups with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, while the amino groups can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s high energy release and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 5-Amino-2,4,6-trinitrobenzene-1,3-diol with structurally related compounds identified in the evidence:

Structural and Functional Differences

- Nitro vs.

- Amino-Diol Backbone: The amino-diol motif (common in Compound 4) improves solubility in polar solvents, whereas the trinitro derivative’s solubility is likely reduced due to nitro groups .

- Carboxylic Acid vs. Nitro Groups : Carboxylic acid derivatives (e.g., triiodoisophthalic acid) prioritize stability and biocompatibility, contrasting with the reactive nitro groups in the target compound .

Research Findings and Challenges

- Analytical Differentiation: Mass spectrometry struggles to distinguish positional isomers like 5-aminobenzene-1,3-diol (Compound 4) from 2-aminobenzene-1,4-diol (Compound 5) due to similar fragmentation patterns .

- Synthetic Complexity : The synthesis of nitroaromatic compounds (e.g., target compound) often requires controlled conditions to avoid unintended detonation, unlike iodinated analogs, which are safer to handle .

- Deuterated Derivatives : Deuterated versions (e.g., compound) are used in tracer studies but lack the explosive risks associated with nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.